molecular formula C42H53N6O7P B1434616 2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite CAS No. 307314-31-4

2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite

Cat. No. B1434616
M. Wt: 784.9 g/mol
InChI Key: QXRSTXQTKUQHPR-IWXRBAEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite is an essential phosphoramidite derivative for oligonucleotide research and development . It is extensively employed for advancing biomedical research and drug development . Its primary role lies in the modification of nucleic acids, empowering investigations on DNA and RNA structures, interactions, and functions .


Molecular Structure Analysis

The molecular formula of 2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite is C42H53N6O7P . It contains a total of 113 bonds, including 60 non-H bonds, 23 multiple bonds, 19 rotatable bonds, 4 double bonds, 1 triple bond, 18 aromatic bonds, and 1 five-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite are not fully detailed in the search results. It is known to be a white to off-white powder . The molecular weight is 784.88 .

Scientific Research Applications

Solid Phase Synthesis in Oligoribonucleotides

2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite plays a crucial role in the solid-phase synthesis of oligoribonucleotides. A study by Sakatsume et al. (1991) highlights the use of a similar protecting group, 1-(2-chloroethoxy)ethyl (Cee) group, for the protection of 2′-OH groups in ribonucleoside residues. This group is stable under acidic conditions and can be easily removed under mild acidic hydrolysis, making it effective in oligoribonucleotide synthesis (Sakatsume et al., 1991).

Fluorescent Structures for DNA and RNA Molecules

The compound is also useful in creating strongly fluorescent structures for selective introduction in DNA and RNA molecules. Srivastava et al. (1994) synthesized novel phosphoramidites that were successfully introduced into DNA or RNA sequences. These modifications are particularly beneficial for structure-function studies and diagnostic applications due to their high fluorescent intensity (Srivastava et al., 1994).

Application in Automated Synthesis of Oligonucleotides

Nielsen et al. (1986) demonstrated the application of a similar compound, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the in situ preparation of deoxyribonucleoside phosphoramidites. This method was directly applied to an automatic solid-phase DNA synthesizer, showing the compound's utility in oligonucleotide synthesis (Nielsen et al., 1986).

Role in Triple Helix Forming Oligonucleotides

DMT-phosphoramidites, similar to the compound , have been synthesized and employed in the preparation of triple helix forming oligodeoxyribonucleotides with a stretched phosphodiester backbone. This is highlighted in the work of Rao et al. (1993), demonstrating the compound's significance in advanced DNA structure studies (Rao et al., 1993).

Synthesis of Labeled Oligomers

Scherberg (1993) utilized a similar phosphoramidite, DMT-5'-[125I]IdU CEP, in the automated synthesis of oligomers. This method simplifies the preparation of oligomers with radioactive bases at preselected sites, highlighting the importance of such compounds in molecular biology research (Scherberg, 1993).

properties

IUPAC Name

N'-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H53N6O7P/c1-29(2)48(30(3)4)56(53-24-12-23-43)55-38-25-37(36-26-44-41(46-40(36)49)45-28-47(5)6)54-39(38)27-52-42(31-13-10-9-11-14-31,32-15-19-34(50-7)20-16-32)33-17-21-35(51-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,44,46,49)/b45-28+/t37-,38+,39-,56?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRSTXQTKUQHPR-IWXRBAEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CN=C(NC5=O)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CN=C(NC5=O)/N=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H53N6O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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